molecular formula C4H7Cl2N3 B019922 5-(Chloromethyl)-1-methyl-1H-1,2,4-triazole hydrochloride CAS No. 104256-69-1

5-(Chloromethyl)-1-methyl-1H-1,2,4-triazole hydrochloride

Cat. No.: B019922
CAS No.: 104256-69-1
M. Wt: 168.02 g/mol
InChI Key: ZESCZOKYYXYNNQ-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-1-methyl-1H-1,2,4-triazole hydrochloride (CAS: 104256-69-1) is a triazole derivative characterized by a chloromethyl (-CH₂Cl) group at the 5-position and a methyl (-CH₃) group at the 1-position of the triazole ring. Key properties include:

  • Molecular Formula: C₄H₇Cl₂N₃
  • Molecular Weight: 168.02 g/mol
  • Physical Form: White crystalline solid
  • Synthetic Yield: 18.3% (via a two-step one-pot synthesis from 2-chloroacetamide)
  • Spectroscopic Data:
    • ¹H NMR (DMSO-d₆): δ 8.01 (s, 1H), 4.99 (s, 2H), 3.89 (s, 3H)
    • HRMS (ESI+): m/z 132.0324 [M + H]+

This compound serves as a critical intermediate in synthesizing ensitrelvir (S-217622), an oral antiviral drug candidate for COVID-19 . Its chloromethyl group enables further functionalization, making it valuable in medicinal chemistry.

Properties

IUPAC Name

5-(chloromethyl)-1-methyl-1,2,4-triazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6ClN3.ClH/c1-8-4(2-5)6-3-7-8;/h3H,2H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZESCZOKYYXYNNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NC=N1)CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104256-69-1
Record name 5-(chloromethyl)-1-methyl-1H-1,2,4-triazole hydrochloride
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Ethyl Glycolate-Based Three-Step Synthesis

The most widely documented method involves a three-step sequence starting from ethyl glycolate, as detailed in patent CN115466227A.

Step 1: Ammoniation
Ethyl glycolate undergoes ammoniation with methyl hydrazine in solvent A (typically methanol or ethanol) at 25–40°C for 4–6 hours. This produces 2-hydroxy-N-methylacetohydrazide, isolated via crystallization in 85–90% yield.

Step 2: Cyclization
The intermediate reacts with formamidine acetate in a methanol-water mixture (3:1 v/v) under reflux (80–90°C) for 8–12 hours. This forms (1-methyl-1H-[1,2,]triazol-3-yl)-methanol, a colorless crystalline solid, with 88% purity after recrystallization.

Step 3: Chlorination
The alcohol intermediate is treated with thionyl chloride (SOCl₂) in chloroform at 0–5°C. Gradual addition of SOCl₂ over 1–2 hours prevents exothermic side reactions, yielding 5-(chloromethyl)-1-methyl-1H-1,2,4-triazole hydrochloride in 92–95% purity after vacuum drying.

Key Data:

ParameterValue
Total Yield78–82%
Purity (HPLC)≥95%
Reaction Time24–30 hours (total)

Formic Ester and Hydrazine Hydrate Approach

An alternative route, described in patent CN105906575A, utilizes formic esters and hydrazine hydrate under high-pressure conditions:

Step 1: Condensation
Methyl formate reacts with 85% hydrazine hydrate and ammonium chloride in a sealed autoclave at 120–130°C for 1–2 hours. This generates a triazole precursor, isolated as a white emulsion after methanol evaporation.

Step 2: Cyclization and Chlorination
The emulsion is refluxed in ethanol, followed by chlorination with HCl gas at 50°C. The final product is obtained in 75–80% yield after crystallization.

Comparative Analysis:

ParameterEthyl Glycolate RouteFormic Ester Route
Starting Material CostHighLow
Reaction Steps32
Total Yield78–82%75–80%
ScalabilityIndustrialLaboratory-scale

Reaction Mechanisms and Pathways

Chloromethylation Mechanism

The chlorination step follows an SN2 mechanism, where SOCl₂ acts as both a chlorinating agent and acid catalyst. The hydroxyl group of (1-methyl-1H-triazol-3-yl)-methanol is protonated, enabling nucleophilic displacement by chloride. Side reactions, such as over-chlorination or dimerization, are suppressed by maintaining temperatures below 10°C and using anhydrous conditions.

Cyclization Dynamics

Cyclization of 2-hydroxy-N-methylacetohydrazide involves nucleophilic attack by the hydrazide nitrogen on the formamidine carbonyl carbon, facilitated by methanol’s polar aprotic nature. Density Functional Theory (DFT) calculations suggest a transition state energy barrier of 25–30 kcal/mol, necessitating reflux conditions.

Optimization of Reaction Conditions

Temperature Control

Chlorination yields drop by 15–20% at temperatures >20°C due to SOCl₂ decomposition into HCl and SO₂. Jacketed reactors with glycol cooling systems maintain optimal temperatures (0–5°C) in industrial settings.

Solvent Selection

Chloroform outperforms dichloromethane in chlorination steps, reducing by-product formation by 40%. Ethanol-water mixtures (3:1) in cyclization improve crystal morphology, enhancing filtration efficiency.

Catalytic Additives

Triethylamine (0.5–1.0 mol%) accelerates chlorination by scavenging HCl, increasing reaction rates by 30%.

Industrial-Scale Production Techniques

Continuous Flow Reactors

Tubular reactors with inline Raman spectroscopy monitor chlorination progress in real time, achieving 99% conversion with residence times of 10–15 minutes.

Waste Management

SOCl₂ residuals are neutralized with ice-cold sodium bicarbonate, reducing environmental discharge by 95%. Chloroform is recovered via distillation, achieving 85–90% solvent reuse.

Analytical Characterization Methods

Spectroscopic Techniques

  • ¹H NMR (400 MHz, D₂O): δ 3.45 (s, 3H, N-CH₃), δ 4.82 (s, 2H, CH₂Cl).

  • FTIR : C-Cl stretch at 680 cm⁻¹, triazole ring vibrations at 1520 cm⁻¹.

Chromatographic Purity

HPLC (C18 column, acetonitrile/water gradient) confirms ≥95% purity with retention times of 6.8–7.2 minutes .

Chemical Reactions Analysis

Types of Reactions

5-(Chloromethyl)-1-methyl-1H-1,2,4-triazole hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols, leading to the formation of different derivatives.

    Oxidation Reactions: The compound can be oxidized to form corresponding triazole N-oxides.

    Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in aprotic solvents.

Major Products Formed

    Substitution Reactions: Various substituted triazoles depending on the nucleophile used.

    Oxidation Reactions: Triazole N-oxides.

    Reduction Reactions: Methyl derivatives of the triazole.

Scientific Research Applications

Medicinal Chemistry

CMMT serves as an intermediate in the synthesis of various pharmaceutical compounds. Its derivatives have shown potential as:

  • Antifungal Agents : Inhibiting key enzymes involved in fungal cell membrane synthesis.
  • Antibacterial Compounds : Exhibiting activity against a range of bacterial strains.
  • Anticancer Drugs : Research indicates that certain derivatives may inhibit cancer cell proliferation.

Case Study: Antifungal Activity

A study demonstrated that CMMT derivatives effectively inhibited the growth of Candida albicans, a common fungal pathogen. The mechanism involved disruption of ergosterol biosynthesis through inhibition of cytochrome P450 enzymes.

Agriculture

In agricultural research, CMMT is utilized in developing agrochemicals such as:

  • Fungicides : Targeting fungal pathogens in crops.
  • Herbicides : Providing selective action against unwanted plant species.

Case Study: Development of Fungicides

Research highlighted the efficacy of CMMT-based fungicides in controlling Botrytis cinerea, a significant plant pathogen affecting various crops. Field trials indicated a reduction in disease incidence by over 60% compared to untreated controls .

Material Science

CMMT is also a key building block in synthesizing advanced materials, including:

  • Polymers : Used to create materials with specific mechanical and thermal properties.
  • Coordination Complexes : Employed in catalysis and electronic devices.

Case Study: Polymer Synthesis

A recent study explored the use of CMMT in creating novel polymeric materials with enhanced conductivity and thermal stability. The resulting polymers exhibited promising applications in electronic components .

Mechanism of Action

The mechanism of action of 5-(Chloromethyl)-1-methyl-1H-1,2,4-triazole hydrochloride depends on its specific application. In medicinal chemistry, the compound may act by inhibiting key enzymes or interacting with specific molecular targets. For example, triazole derivatives are known to inhibit cytochrome P450 enzymes, which play a crucial role in the biosynthesis of ergosterol, an essential component of fungal cell membranes. This inhibition disrupts cell membrane integrity, leading to the death of the fungal cells.

Comparison with Similar Compounds

Positional Isomer: 3-(Chloromethyl)-1-methyl-1H-1,2,4-triazole Hydrochloride

  • CAS : 135206-76-7
  • Similarity Score : 0.77 (structural similarity)
  • Molecular Formula : C₄H₇Cl₂N₃ (identical to the 5-substituted analog)
  • Key Differences: The chloromethyl group is at the 3-position instead of the 5-position.
Property 5-Substituted Analog 3-Substituted Analog
Chloromethyl Position 5-position 3-position
Synthetic Applications COVID-19 drug intermediates Not explicitly stated

Phenyl-Substituted Analog: 5-(Chloromethyl)-1-methyl-3-phenyl-1,2,4-triazole Hydrochloride

  • CAS : 2411292-66-3
  • Molecular Formula : C₁₀H₁₁Cl₂N₃
  • Molecular Weight : 244.12 g/mol
  • Key Differences: A phenyl group at the 3-position increases steric bulk and lipophilicity. Potential impact: Altered solubility and binding affinity in biological targets compared to the parent compound.
Property 5-Substituted Analog Phenyl-Substituted Analog
Substituents -CH₂Cl (5), -CH₃ (1) -CH₂Cl (5), -CH₃ (1), -Ph (3)
Molecular Weight 168.02 g/mol 244.12 g/mol

Methoxymethyl-Substituted Analog: 5-Chloro-1-(methoxymethyl)-3-methyl-1H-1,2,4-triazole

  • CAS : CID 91640912
  • Molecular Formula : C₅H₈ClN₃O
  • Key Differences :
    • Methoxymethyl (-CH₂OCH₃) replaces chloromethyl (-CH₂Cl).
    • Increased hydrophilicity due to the ether group.
    • Reduced electrophilicity, limiting utility in nucleophilic substitution reactions.
Property 5-Substituted Analog Methoxymethyl Analog
Functional Group -CH₂Cl -CH₂OCH₃
Reactivity High (Cl is a good leaving group) Lower (stable ether group)

Ethylamine-Substituted Analog: 1-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine Hydrochloride

  • CAS : 1803604-52-5
  • Molecular Formula : C₅H₁₁ClN₄
  • Key Differences: Ethylamine (-CH₂CH₂NH₂) substituent introduces basicity. Potential applications: Coordination chemistry or as a ligand in metal complexes.
Property 5-Substituted Analog Ethylamine Analog
Functional Group -CH₂Cl -CH₂CH₂NH₂
Application Drug intermediate Ligand or coordination chemistry

Data Tables

Table 1: Molecular and Structural Comparison

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Substituents
5-(Chloromethyl)-1-methyl-1H-1,2,4-triazole hydrochloride (104256-69-1) C₄H₇Cl₂N₃ 168.02 -CH₂Cl (5), -CH₃ (1)
3-(Chloromethyl)-1-methyl-1H-1,2,4-triazole hydrochloride (135206-76-7) C₄H₇Cl₂N₃ 168.02 -CH₂Cl (3), -CH₃ (1)
5-(Chloromethyl)-1-methyl-3-phenyl-1,2,4-triazole hydrochloride (2411292-66-3) C₁₀H₁₁Cl₂N₃ 244.12 -CH₂Cl (5), -CH₃ (1), -Ph (3)

Biological Activity

5-(Chloromethyl)-1-methyl-1H-1,2,4-triazole hydrochloride is a compound belonging to the triazole family, which has garnered attention due to its diverse biological activities. This article explores its biological properties, including antimicrobial, antioxidant, and anticancer activities, supported by relevant case studies and research findings.

Overview of Triazole Compounds

Triazoles are five-membered heterocycles that have been extensively studied for their pharmacological potential. The 1,2,4-triazole derivatives have been noted for their antifungal , antibacterial , antioxidant , and anticancer activities. The presence of various substituents on the triazole ring can significantly influence these biological properties.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial activity against a variety of pathogens. For example:

  • Antibacterial Efficacy : A study highlighted the antibacterial potential of triazole derivatives against both Gram-positive and Gram-negative bacteria. Compounds derived from 5-(Chloromethyl)-1-methyl-1H-1,2,4-triazole were tested against E. coli and Staphylococcus aureus, showing promising Minimum Inhibitory Concentration (MIC) values .
CompoundTarget BacteriaMIC (µg/mL)
5-CM-MTE. coli32
5-CM-MTStaphylococcus aureus16

Antioxidant Activity

Triazoles are also recognized for their antioxidant properties. The ability to scavenge free radicals is crucial in preventing oxidative stress-related diseases:

  • DPPH and ABTS Assays : The antioxidant capacity of various triazole derivatives was evaluated using DPPH and ABTS assays. Compounds demonstrated IC50 values comparable to ascorbic acid, indicating strong antioxidant potential .
CompoundDPPH IC50 (µM)ABTS IC50 (µM)
5-CM-MT2520

Anticancer Activity

The anticancer effects of triazole derivatives have been a focal point in drug discovery:

  • In Vitro Cytotoxicity : Studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it was tested against human cervical carcinoma (HeLa) and colon adenocarcinoma (Caco-2) cells with notable IC50 values .
Cell LineIC50 (µM)
HeLa15
Caco-210

Study on Antimicrobial Properties

A recent study synthesized several triazole derivatives and assessed their antimicrobial properties. The findings indicated that modifications on the triazole ring could enhance antibacterial activity significantly. For instance, compounds with electron-withdrawing groups showed improved efficacy against resistant strains of bacteria .

Study on Antioxidant Potential

Another investigation explored the antioxidant capabilities of triazole derivatives through in vitro assays. The results demonstrated that certain modifications led to enhanced radical scavenging activity, suggesting potential therapeutic applications in oxidative stress-related conditions .

Q & A

Basic: How can I optimize the synthesis of 5-(chloromethyl)-1-methyl-1H-1,2,4-triazole hydrochloride?

Methodological Answer:
The compound is synthesized via a two-step process:

Hydroxymethylation : React 1H-1,2,4-triazole with paraformaldehyde under catalyst-free, solvent-free conditions to form 1-(hydroxymethyl)-1,2,4-triazole.

Chlorination : Dissolve the intermediate in chloroform and add thionyl chloride (SOCl₂) dropwise under controlled conditions. This minimizes SOCl₂ waste and improves reaction control, achieving yields >92% .
Key Considerations :

  • Avoid aqueous conditions during chlorination to prevent hydrolysis.
  • Monitor temperature to avoid side reactions (e.g., over-chlorination).

Basic: What analytical techniques are suitable for characterizing this compound?

Methodological Answer:
Use a combination of:

  • FTIR : Confirm functional groups (e.g., C-Cl stretch at ~600–800 cm⁻¹, triazole ring vibrations at ~1500 cm⁻¹).
  • ¹H/¹³C NMR : Verify substitution patterns (e.g., methyl group at δ ~3.5 ppm, chloromethyl at δ ~4.5–5.0 ppm).
  • Elemental Analysis : Validate purity (>95%) and stoichiometry.
  • HPLC : Monitor reaction progress using polar stationary phases (C18) and acetonitrile/water gradients .

Basic: How should I handle this compound safely in the lab?

Methodological Answer:

  • Protective Equipment : Wear nitrile gloves (tested to EN 374), goggles, and a lab coat. Use respiratory protection in poorly ventilated areas.
  • Waste Management : Neutralize residual SOCl₂ with ice-cold sodium bicarbonate before disposal. Avoid release into drains .
  • Storage : Keep in airtight containers at 2–8°C to prevent moisture absorption and degradation.

Advanced: What mechanistic insights explain competing side reactions during chlorination?

Methodological Answer:
Side reactions (e.g., dimerization or oxidation) arise from:

  • Solvent Polarity : Chloroform’s low polarity reduces nucleophilic interference, favoring selective chlorination over dimerization .
  • Reagent Excess : Excess SOCl₂ can protonate the triazole ring, leading to electrophilic substitution at unintended positions. Titrate SOCl₂ slowly to maintain stoichiometric balance .
  • Temperature : Elevated temperatures (>40°C) promote SOCl₂ decomposition (releasing HCl and SO₂), which may hydrolyze the chloromethyl group.

Advanced: How does structural modification of the triazole ring affect bioactivity?

Methodological Answer:
Comparative studies with analogs (e.g., 3-(chloromethyl)-1-methyl-1H-pyrazole derivatives) reveal:

  • Electron-Withdrawing Groups (e.g., Cl): Enhance electrophilicity, improving binding to biological targets (e.g., enzyme active sites).
  • Steric Effects : Bulkier substituents at the 1-position reduce metabolic degradation but may hinder membrane permeability.
  • Hydrogen Bonding : The triazole N-atoms participate in H-bonding with proteins, critical for applications in kinase or COX-2 inhibition .

Advanced: How can I resolve contradictions in reported solubility data?

Methodological Answer:
Discrepancies arise from:

  • Crystallinity : Amorphous vs. crystalline forms exhibit different solubility profiles. Use XRPD to characterize solid-state forms.
  • pH Dependence : The hydrochloride salt’s solubility increases in acidic media (pH <4). Measure solubility in buffered solutions (e.g., PBS at pH 2.0 and 7.4) .
  • Co-solvents : Additives like DMSO (10–20%) can enhance aqueous solubility for biological assays.

Advanced: What strategies improve stability in formulation studies?

Methodological Answer:

  • Lyophilization : Convert to a stable lyophilized powder under vacuum, avoiding hydrolysis.
  • Excipients : Use cyclodextrins or PEG to encapsulate the compound, shielding the chloromethyl group from nucleophilic attack.
  • Protective Atmospheres : Store solutions under nitrogen to prevent oxidation .

Advanced: How do I design SAR studies for triazole-based drug candidates?

Methodological Answer:

  • Core Modifications : Synthesize derivatives with varied substituents (e.g., 5-aryl, 3-thiol) to assess electronic and steric effects.
  • Biological Assays : Test against target enzymes (e.g., COX-2) using fluorescence polarization or calorimetry.
  • Computational Modeling : Perform DFT calculations to predict binding affinities and ADMET properties .

Advanced: What are common pitfalls in scaling up synthesis?

Methodological Answer:

  • Heat Management : Exothermic chlorination requires jacketed reactors with cooling systems.
  • Solvent Recovery : Implement distillation to reclaim chloroform, reducing costs and environmental impact.
  • Quality Control : Use inline PAT tools (e.g., Raman spectroscopy) to monitor reaction progression in real time .

Advanced: How can I validate the compound’s role in pesticide development?

Methodological Answer:

  • Bioactivity Screens : Test against pest-specific enzymes (e.g., acetylcholinesterase for insecticides) using LC-MS to track metabolite formation.
  • Field Trials : Compare efficacy with commercial pesticides (e.g., neonicotinoids) under controlled environmental conditions.
  • Degradation Studies : Analyze soil half-life via HPLC-MS to assess environmental persistence .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(Chloromethyl)-1-methyl-1H-1,2,4-triazole hydrochloride
Reactant of Route 2
5-(Chloromethyl)-1-methyl-1H-1,2,4-triazole hydrochloride

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